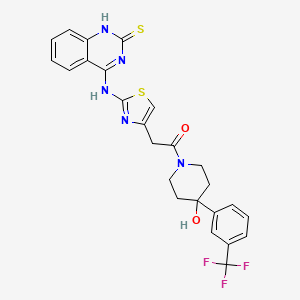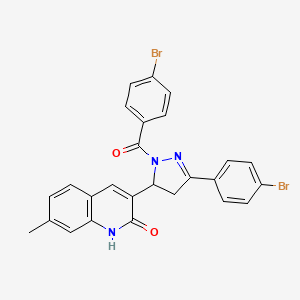
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by its unique structure, which includes a quinolinone core, a pyrazole ring, and brominated phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one typically involves multiple steps, including the formation of the quinolinone core, the introduction of the pyrazole ring, and the bromination of phenyl groups. A common synthetic route may include:
Formation of Quinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolinone structure.
Introduction of Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a suitable diketone or aldehyde.
Bromination of Phenyl Groups: Bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The brominated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one: Similar structure with chlorine atoms instead of bromine.
3-(1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one: Similar structure with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one lies in its specific brominated phenyl groups, which may confer distinct biological activities and chemical reactivity compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C26H19Br2N3O2 |
|---|---|
Poids moléculaire |
565.3 g/mol |
Nom IUPAC |
3-[2-(4-bromobenzoyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19Br2N3O2/c1-15-2-3-18-13-21(25(32)29-22(18)12-15)24-14-23(16-4-8-19(27)9-5-16)30-31(24)26(33)17-6-10-20(28)11-7-17/h2-13,24H,14H2,1H3,(H,29,32) |
Clé InChI |
ZEILLISTNMIGRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)
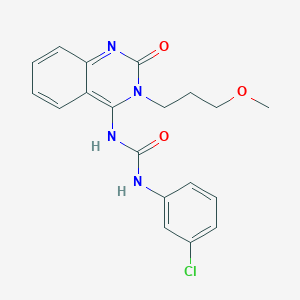
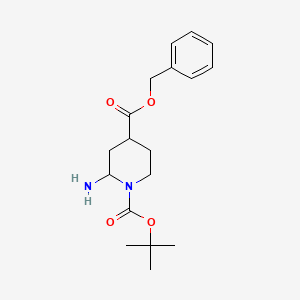
![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
![1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111128.png)
![Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-](/img/structure/B14111147.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B14111149.png)
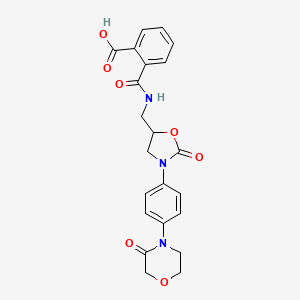
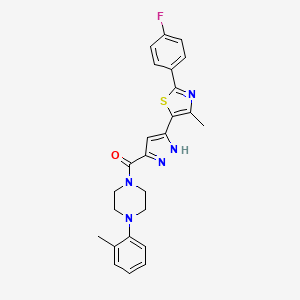
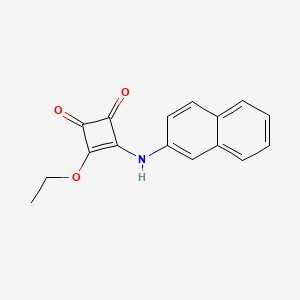
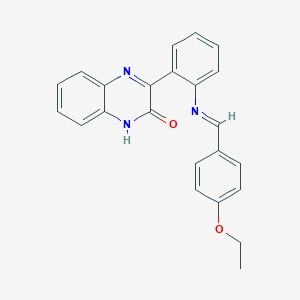
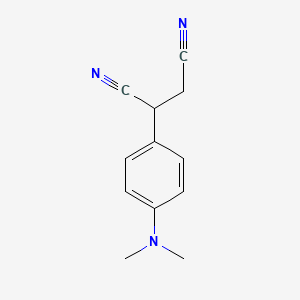
![1-(4-Hydroxy-3-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111185.png)
